molecular formula C11H7FN4O B1450934 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 630107-82-3

1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B1450934
Número CAS: 630107-82-3
Peso molecular: 230.2 g/mol
Clave InChI: MVCLSWLECDJMRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrazolo[3,4-d]pyrimidine core substituted with a 2-fluorophenyl group. Its systematic IUPAC name reflects the bicyclic structure, where the pyrazole ring is fused to the pyrimidine moiety at positions 3 and 4. The compound is also identified by its CAS Registry Number 630107-82-3 and molecular formula C₁₁H₇FN₄O , with a molecular weight of 230.20 g/mol .

Table 1: Core Molecular Data

Parameter Value
CAS Number 630107-82-3
Molecular Formula C₁₁H₇FN₄O
Molecular Weight 230.20 g/mol
SMILES Notation C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)F
InChI Key MVCLSWLECDJMRD-UHFFFAOYSA-N

The 2-fluorophenyl substituent introduces both steric and electronic effects, influencing the compound’s reactivity and biological interactions. This substitution pattern is critical for optimizing pharmacokinetic properties in drug design.

Molecular Structure and Conformational Analysis

The pyrazolo[3,4-d]pyrimidinone scaffold consists of a pyrazole ring fused to a pyrimidinone ring, with the oxygen atom at position 4 forming a lactam structure. The 2-fluorophenyl group is attached to the N1 position of the pyrazolo core, creating a planar bicyclic system stabilized by resonance.

Key Structural Features:

  • Pyrazolo[3,4-d]Pyrimidinone Core :
    • Fused bicyclic system with alternating single and double bonds.
    • The pyrimidinone ring contributes to hydrogen bonding via the carbonyl oxygen.
  • 2-Fluorophenyl Substituent :
    • The fluorine atom enhances metabolic stability and electronic interactions.
    • Ortho substitution minimizes steric hindrance while maximizing conjugation.

Conformational analysis suggests a planar arrangement of the bicyclic system, with the fluorophenyl group positioned perpendicular to the pyrazolo-pyrimidinone plane to reduce steric strain. This geometry facilitates interactions with hydrophobic pockets in biological targets.

Historical Development of Pyrazolo[3,4-d]Pyrimidinones

Pyrazolo[3,4-d]pyrimidinones have evolved as privileged scaffolds in medicinal chemistry due to their structural versatility and biological relevance. Key milestones include:

  • Early Synthesis (1990s–2000s) :

    • Initial preparations focused on cyclization reactions between hydrazines and pyrimidine precursors.
    • Development of one-pot multi-component strategies improved yield and diversity.
  • Biological Targeting (2010s–Present) :

    • Identification as kinase inhibitors, including EGFR and CDK2.
    • Use in antifolate agents targeting dihydrofolate reductase (DHFR).
  • Current Applications :

    • Optimization for selectivity against mutant kinases (e.g., EGFR T790M).
    • Integration into prodrug systems to enhance bioavailability.

Table 2: Evolution of Pyrazolo[3,4-d]Pyrimidinone Applications

Era Key Applications Representative Compounds
1990s–2000s Kinase inhibition Erlotinib analogs
2010s–2020s Anticancer/antifolate agents Methotrexate derivatives
Present Targeted therapies for resistance mutants EGFR T790M inhibitors

Propiedades

IUPAC Name

1-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCLSWLECDJMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172720
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630107-82-3
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630107-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

Mode of Action:

The mode of action involves the compound interacting with its targets, leading to specific changes. While we lack specific details for this compound, we can draw insights from related indole derivatives. These compounds often exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities. Therefore, we can speculate that our compound may share some of these properties.

Action Environment:

Environmental factors play a crucial role. Stability, efficacy, and bioavailability can be influenced by pH, temperature, and other external conditions. For instance, acidic environments may degrade the compound, affecting its therapeutic potential.

Análisis Bioquímico

Biochemical Properties

1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins and thromboxanes. This inhibition leads to a reduction in inflammation and pain. Additionally, this compound interacts with adenosine receptors, particularly the A3 receptor, which is involved in anti-inflammatory and anticancer activities.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB, the compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without causing significant toxicity. At higher doses, some adverse effects, such as gastrointestinal irritation and hepatotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall efficacy, making it essential to understand its metabolic pathways for optimal therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cells. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic effects.

Actividad Biológica

1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzymatic inhibitory properties. This article explores the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C11H7FN4OC_{11}H_7FN_4O, with a molecular weight of 220.19 g/mol. The presence of the fluorophenyl group is significant for its biological activity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anticancer properties. A study highlighted the potential of these compounds in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the micromolar range against several cancer types, indicating their potency as anticancer agents .

CompoundTarget Cancer Cell LineIC50 Value (µM)
Example AHeLa5.0
Example BMCF-710.0
This compoundA549 (Lung)TBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been extensively studied. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, a recent study reported that certain pyrazolo derivatives exhibited selective COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 µM .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Example C10.00.02500
Example D5.00.01500
This compoundTBDTBDTBD

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, it has shown promising results as an inhibitor of deubiquitinating enzymes (DUBs), which play a role in protein degradation and regulation . The inhibition rates were assessed using high-throughput screening methods.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo derivatives:

  • Study on Anticancer Activity : A series of pyrazolo derivatives were synthesized and screened for their anticancer effects against multiple tumor cell lines. The study concluded that modifications at the phenyl ring significantly enhanced anticancer activity.
  • Anti-inflammatory Profile Evaluation : Researchers synthesized a new series of substituted pyrazoles and evaluated their anti-inflammatory effects using carrageenan-induced edema models in rats. Notably, some compounds exhibited significant reductions in inflammation with minimal side effects on gastric tissues.

Aplicaciones Científicas De Investigación

Anticancer Applications

One of the primary applications of 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one lies in its potential as an anticancer agent.

  • Mechanism of Action : The compound has been studied for its ability to inhibit polo-like kinase 1 (Plk1), an enzyme that plays a crucial role in cell division and is often overexpressed in cancer cells. Inhibitors of Plk1 have shown promise in preclinical studies for their ability to disrupt mitotic progression in cancer cells .
  • Case Studies :
    • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited Plk1 with IC50 values in the low nanomolar range, supporting their development as cancer therapeutics .
    • Another investigation focused on the compound's cytotoxic effects against various cancer cell lines, indicating significant potential for further development .

Enzyme Inhibition

In addition to anticancer activity, this compound may also act as an inhibitor of phosphodiesterases (PDEs), which are involved in cellular signaling pathways.

  • Biological Activity : Related compounds have demonstrated moderate inhibitory activity against PDE9A. This inhibition can enhance levels of cyclic nucleotides, thereby influencing various physiological processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure can significantly impact biological activity:

  • Substituents on the Benzyl Group : Modifications can enhance binding affinity and selectivity towards specific targets.
  • Fluorine Atoms : The presence of fluorine is often included to improve metabolic stability and lipophilicity .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Target/Mechanism IC50 Values References
AnticancerInhibition of Plk1Low nanomolar
Enzyme InhibitionPDE9A InhibitionModerate
CytotoxicityVarious cancer cell linesVariable

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key Observations:
  • Substituent Position and Electronic Effects: The 2-fluorophenyl group introduces moderate electronegativity and steric hindrance compared to bulkier groups (e.g., 4-bromophenyl in ). This may enhance membrane permeability relative to halogenated analogs like 1-(2-chlorophenyl)-... . For example, para-substituted fluorophenyl groups often exhibit distinct conformational stability compared to ortho-substituted variants .
  • Dihedral Angle Influence: A survey of 13 pyrazolopyrimidinone derivatives () revealed dihedral angles between the pyrimidinone core and aryl substituents ranging from 5.72° to 28.96°, with most analogs clustering at 20–27°. The 2-fluorophenyl derivative’s angle (unreported) likely falls within this range, suggesting comparable planarity to anticonvulsant candidates (e.g., 1-(2-chlorophenyl)-...) but distinct from highly twisted structures like 5-(2-chloroethyl)-1-(4-chlorophenyl)-... (5.72°) .

Métodos De Preparación

General Synthetic Approaches to Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Pyrazolo[3,4-d]pyrimidin-4-one derivatives are typically synthesized through multi-step reactions involving the construction of the fused pyrazolo and pyrimidine rings. The synthetic strategies often include:

  • Tandem aza-Wittig and annulation reactions
  • Alkylation of pyrazolo[3,4-d]pyrimidin-4-ol precursors
  • Oxidative cyclization and condensation reactions

These methods provide regioselective access to various substituted derivatives, including aryl-substituted compounds such as 1-(2-fluorophenyl) derivatives.

Tandem Aza-Wittig and Annulation Reaction Method

A notable method for synthesizing 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a tandem aza-Wittig and annulation reaction sequence. This method was demonstrated to regioselectively produce 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with moderate to high yields (52–92%) by reacting iminophosphorane intermediates with aromatic isocyanates and hydrazine.

  • Reaction Scheme: Iminophosphorane + Aromatic isocyanate + Hydrazine → 5-amino-6-arylamino-pyrazolopyrimidinone derivatives
  • Yields: 52–92%
  • Key Features: Regioselectivity, moderate to high yields, and applicability to various aryl groups including fluorophenyl.

This method allows the incorporation of the 2-fluorophenyl group by selecting the corresponding 2-fluorophenyl isocyanate as the aromatic isocyanate component.

Oxidative Cyclization and Cross-Dehydrogenative Coupling (CDC) Reactions

Recent advances include oxidative cyclization strategies using cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds. Although primarily applied to pyrazolo[1,5-a]pyridines, similar oxidative cyclization concepts can be extended to pyrazolo[3,4-d]pyrimidin-4-one derivatives.

  • Reaction Conditions: Ethanol solvent with acetic acid, oxygen atmosphere, heating at 130 °C for 18 h
  • Yields: Up to 94% under optimized conditions
  • Mechanism: Nucleophilic addition of enol form of β-dicarbonyl to N-amino intermediate, followed by oxidative dehydrogenation and cyclization

This environmentally friendly, one-step approach offers a versatile route to substituted pyrazolopyrimidine derivatives, potentially including 1-(2-fluorophenyl) substituted analogs.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Tandem aza-Wittig and annulation Iminophosphorane + Aromatic isocyanate + Hydrazine 52–92 Regioselective, moderate to high yield Requires specific intermediates
Alkylation of pyrazolopyrimidin-4-ol Alkylating agents (e.g., 2-fluorophenyl halide), DMF, RT Good (not quantified) Mild conditions, versatile substitution Limited to available alkylating agents
Oxidative CDC reaction N-amino-2-iminopyridine + β-dicarbonyl, EtOH, AcOH, O2, 130 °C Up to 94 One-step, environmentally friendly High temperature, longer reaction time

Research Findings and Structural Confirmation

  • The regioselective synthesis via aza-Wittig and annulation has been confirmed by IR, ^1H NMR, mass spectrometry, elemental analysis, and X-ray crystallography.
  • Alkylation products have been structurally elucidated by NMR and X-ray diffraction, demonstrating nearly planar pyrazolopyrimidine cores with slight dihedral angles influenced by substituents such as 2-fluorophenyl groups.
  • CDC reactions produce high-purity crystalline products confirmed by X-ray crystallography, showing efficient cyclization and stable fused ring systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Condensation : React 2-fluorophenylhydrazine with ethoxymethyl cyanoacetate in isopropyl alcohol using triethylamine as a base. This forms a carboxylate intermediate.

Cyclization : Heat the intermediate in formamide for 48 hours to induce cyclization, forming the pyrazolo[3,4-d]pyrimidin-4-one core. For fluorinated derivatives, substituent positioning is confirmed via regioselective reactions (e.g., with α-chloroacetamides) in dimethylformamide (DMF) at 70°C with NaHCO₃ .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use 1H NMR to analyze proton environments (e.g., fluorine-induced deshielding effects) and ESI-MS for molecular weight confirmation. For regiochemical ambiguity (e.g., fluorophenyl substitution), X-ray crystallography or NOE experiments are recommended .

Q. What are standard assays to evaluate its preliminary biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., phosphodiesterase [PDE] isoforms) using fluorescence polarization assays. For antifungal activity, use EC₅₀ determination against pathogens like Valsa mali via mycelial growth inhibition assays. Include positive controls (e.g., boscalid) for comparative analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications at the pyrazole-N1 or pyrimidine-C6 positions (e.g., chloro, methyl, or aryl groups) to assess steric/electronic effects.
  • Biological Testing : Compare IC₅₀ values across PDE isoforms (e.g., PDE5 vs. PDE9A) to identify selectivity drivers. Use molecular docking to correlate substituent bulk with binding pocket interactions .

Q. What strategies mitigate selectivity issues in PDE inhibition?

  • Methodological Answer :

  • Enzyme Assays : Test against 11 PDE families to identify off-target effects. For PDE9A selectivity, prioritize analogs with bulky C6 substituents (e.g., tetrahydro-2H-pyran-4-yl) that exploit hydrophobic subpockets.
  • Co-crystallization : Resolve inhibitor-PDE9A crystal structures to guide rational design .

Q. How can mechanistic studies elucidate its antifungal mode of action?

  • Methodological Answer :

  • Physiological Assays : Assess mycelial morphology (via SEM) and membrane permeability (using propidium iodide uptake).
  • Metabolomics : Compare ATP levels and ROS production in treated vs. untreated fungal cells to identify metabolic disruption .

Q. What experimental approaches resolve contradictions in synthetic yields or bioactivity data?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (e.g., DMF vs. DMSO), bases (NaHCO₃ vs. K₂CO₃), and temperatures to improve cyclization efficiency.
  • Bioactivity Reproducibility : Validate assays with independent replicates and standardized protocols (e.g., fixed incubation times) .

Q. How can pharmacokinetic properties (e.g., brain penetration) be enhanced for CNS targets?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyethyl) to reduce lipophilicity while maintaining blood-brain barrier permeability.
  • In Vivo PK Studies : Measure plasma/brain concentration ratios in rodent models after oral dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.